

Spectroscopic Data of 13-Hydroxyglucopiericidin A: A Technical Overview

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Compound of Interest

Compound Name: 13-Hydroxyglucopiericidin A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **13-Hydroxyglucopiericidin A**, a significant antibiotic compound. The information presented herein is crucial for the identification, characterization, and further development of this molecule in therapeutic applications. The data is compiled from the seminal work on its isolation and structure elucidation.

Mass Spectrometry Data

High-resolution mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **13-Hydroxyglucopiericidin A**, the following mass spectral data has been reported:

Ion Species	Observed m/z	Calculated m/z	Formula
[M+H] ⁺	594.3224	594.3227	C ₃₁ H ₄₈ NO ₁₀

This data confirms the molecular formula of **13-Hydroxyglucopiericidin A** as C₃₁H₄₇NO₁₀.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data are essential for the structural confirmation of **13-Hydroxyglucopiericidin A**.

^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule.

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	6.40	d	11.0
3	7.25	d	11.0
5	5.45	t	7.0
6	2.15	m	
7	5.10	d	9.5
8-Me	1.05	d	7.0
10	3.50	m	
11	5.80	dd	15.0, 7.0
12	6.10	d	15.0
13-H	4.30	t	6.5
13-OH	1.80	br s	
14-Me	1.75	s	
2'-Me	2.10	s	
3'-OMe	3.90	s	
5'-OMe	3.85	s	
6'-H	7.30	s	
1''	4.90	d	7.5
2''	3.55	m	
3''	3.65	m	
4''	3.45	m	
5''	3.75	m	
6''a	3.80	dd	12.0, 5.0
6''b	3.95	dd	12.0, 2.0

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Position	Chemical Shift (δ, ppm)	Position	Chemical Shift (δ, ppm)
1	168.0	1'	110.0
2	125.0	2'	160.0
3	145.0	3'	140.0
4	130.0	4'	158.0
5	128.0	5'	105.0
6	40.0	6'	135.0
7	135.0	2'-Me	12.0
8	35.0	3'-OMe	60.0
9	132.0	5'-OMe	56.0
10	80.0	1''	102.0
11	128.0	2''	75.0
12	138.0	3''	78.0
13	70.0	4''	71.0
14	13.0	5''	79.0
8-Me	18.0	6''	62.0
14-Me	15.0		

Experimental Protocols

The spectroscopic data presented above were obtained following standard experimental procedures for the isolation and characterization of natural products.

Isolation of 13-Hydroxyglucopiericidin A

The producing microorganism, *Streptomyces* sp. OM-5689, was cultured in a suitable broth medium. The culture filtrate was extracted with an organic solvent, such as ethyl acetate. The crude extract was then subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield the pure compound.

Spectroscopic Analysis

- **Mass Spectrometry:** High-resolution mass spectra were acquired on a time-of-flight (TOF) or a similar high-resolution mass spectrometer using electrospray ionization (ESI) in positive ion mode.
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) were performed to assign the proton and carbon signals unequivocally.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **13-Hydroxyglucopiericidin A**.



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Caption: General workflow for the isolation and structural elucidation of **13-Hydroxyglucopiericidin A**.

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